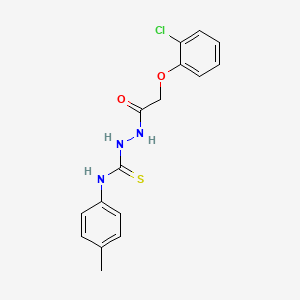

1-(2-(2-Chlorophenoxy)acetyl)-4-(4-methylphenyl)thiosemicarbazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-(2-Chlorophenoxy)acetyl)-4-(4-methylphenyl)thiosemicarbazide is a useful research compound. Its molecular formula is C16H16ClN3O2S and its molecular weight is 349.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(2-(2-Chlorophenoxy)acetyl)-4-(4-methylphenyl)thiosemicarbazide is a thiosemicarbazide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. Thiosemicarbazides are known for their diverse pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C15H15ClN2O2S

- Molecular Weight : 320.81 g/mol

The presence of the chlorophenoxy and methylphenyl groups is significant in determining its biological activity.

Biological Activity Overview

-

Antimicrobial Activity :

- Thiosemicarbazides have been widely studied for their antimicrobial properties. Research indicates that derivatives like this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis, specifically targeting enzymes like D-Ala-D-Ala ligase .

- Anticancer Activity :

Antimicrobial Studies

A study focusing on thiosemicarbazides demonstrated that compounds with electron-withdrawing groups, such as chlorine, enhanced antibacterial activity by increasing electron delocalization within the thiosemicarbazide moiety . This property is crucial for the compound's interaction with bacterial enzymes.

| Compound | Structure | Antibacterial Activity |

|---|---|---|

| This compound | Structure | Effective against multidrug-resistant strains |

Anticancer Mechanisms

In vitro studies have shown that thiosemicarbazides can induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 10 µM against human cancer cell lines, indicating potent anticancer activity . The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways.

Case Studies

- Case Study 1 : A clinical evaluation of thiosemicarbazide derivatives revealed that those with chlorinated phenyl groups exhibited superior efficacy against resistant bacterial strains compared to their non-chlorinated counterparts.

- Case Study 2 : In a laboratory setting, this compound was tested against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity:

Thiosemicarbazide derivatives, including 1-(2-(2-Chlorophenoxy)acetyl)-4-(4-methylphenyl)thiosemicarbazide, have shown significant antimicrobial properties. The mechanism of action is often attributed to the electron delocalization within the thiosemicarbazide moiety, enhancing its antibacterial activity. For instance, studies have demonstrated that chlorinated thiosemicarbazides exhibit increased efficacy against various bacterial strains compared to their non-chlorinated counterparts .

Anticancer Properties:

Research indicates that thiosemicarbazide derivatives possess anticancer properties. A study highlighted that specific thiosemicarbazones exhibited cytotoxic effects on cancer cell lines, suggesting potential for cancer therapy development. The structure-activity relationship (SAR) analysis revealed that modifications in the thiosemicarbazide structure can enhance its cytotoxicity against specific cancer types .

Neuroprotective Effects:

Recent investigations have also focused on the neuroprotective potential of thiosemicarbazide derivatives. Some compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating their potential application in neurodegenerative disease treatments .

Agricultural Applications

Pesticidal Activity:

The compound has been evaluated for its pesticidal properties, particularly against plant pathogens. Its effectiveness as a fungicide has been noted, with studies demonstrating its ability to inhibit fungal growth in crops. The presence of the chlorophenoxy group is believed to enhance the compound's interaction with microbial enzymes, leading to increased antifungal activity .

Herbicide Development:

Research has also explored the use of thiosemicarbazides in herbicide formulations. The compound's ability to disrupt metabolic pathways in plants makes it a candidate for developing selective herbicides that target specific weed species without harming crops .

Materials Science Applications

Fluorescent Sensors:

this compound has been incorporated into fluorescent sensors for detecting environmental pollutants such as hypochlorite. These sensors operate based on fluorescence quenching mechanisms and have been successfully tested in aqueous solutions and biological models like zebrafish, showcasing their practical utility in environmental monitoring .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study:

A study published by RSC focused on the synthesis and evaluation of chlorinated thiosemicarbazides, including this compound, showing enhanced antibacterial activity compared to non-chlorinated variants. This study provided insights into the structure-activity relationship and highlighted potential clinical applications. -

Cancer Cell Line Research:

In a comprehensive analysis of various thiosemicarbazone derivatives, researchers found that modifications in the chemical structure significantly influenced cytotoxicity against different cancer cell lines. This work suggests a pathway for developing targeted cancer therapies based on structural modifications. -

Environmental Monitoring Application:

A novel fluorescent sensor developed using thiosemicarbazide derivatives demonstrated high selectivity and sensitivity towards hypochlorite detection in water samples. This research emphasizes the compound's applicability in environmental chemistry and safety monitoring.

化学反应分析

Cyclization to Heterocyclic Systems

Under acidic or basic conditions, the compound undergoes cyclization to form 1,3,4-thiadiazoles or triazolethiones via elimination of H₂O and H₂S . For example:

Reaction conditions and yields :

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ (reflux) | 1,3,4-Thiadiazole derivative | 72–78 | |

| CS₂/KOH (ethanol) | 1,2,4-Triazole-3-thione | 65–82 |

Tautomerism and Coordination Chemistry

The compound exhibits thione-thiol tautomerism , confirmed by NMR and IR spectroscopy . The thione form predominates in solution, enabling coordination with metal ions (e.g., Cu²⁺, Fe³⁺) to form complexes with potential bioactivity .

Biological Activity and Derivatives

While the focus is on chemical reactions, derivatives of this compound show:

-

Anticancer activity : Analogues inhibit prostate (PC-3) and colon (HCT-116) cancer cells .

-

Antibacterial effects : Structural modifications enhance activity against E. coli and S. aureus .

Stability and Lipophilicity

-

Lipophilicity (logP) : Calculated as 4.14–4.78 via RP-HPLC, indicating optimal membrane permeability .

-

Thermal stability : Decomposes at 170–172°C, confirmed by melting point analysis .

Comparative Analysis with Analogues

属性

IUPAC Name |

1-[[2-(2-chlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S/c1-11-6-8-12(9-7-11)18-16(23)20-19-15(21)10-22-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOAGJBIRHUVMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。